molecular formula C10H8ClN3O B1450906 2-amino-6-(4-chlorophenyl)pyrimidin-4(3H)-one CAS No. 98305-75-0

2-amino-6-(4-chlorophenyl)pyrimidin-4(3H)-one

Cat. No. B1450906
CAS RN: 98305-75-0
M. Wt: 221.64 g/mol
InChI Key: HOGLZZHXSGMSBN-UHFFFAOYSA-N
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Description

2-amino-6-(4-chlorophenyl)pyrimidin-4(3H)-one (2-ACP) is a heterocyclic compound belonging to the family of pyrimidines. It is a white crystalline solid that is soluble in water and organic solvents. 2-ACP is an important intermediate in the synthesis of various drugs, such as antifungal agents, antibiotics, and anti-inflammatory agents. It is also used in the manufacture of pesticides and as an antioxidant.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Research has demonstrated the synthesis of derivatives of "2-amino-6-(4-chlorophenyl)pyrimidin-4(3H)-one" with significant antimicrobial activity. For instance, studies have produced compounds with moderate activity against Gram-positive, Gram-negative bacteria, and fungi. These compounds are synthesized by incorporating different substituents, showcasing their versatility in drug design and potential in addressing antimicrobial resistance (J.V.Guna & D.M.Purohit, 2012).

Anticancer Activity

  • Some derivatives of "this compound" have been evaluated for their anticancer properties. Novel pyrazole derivatives, for instance, exhibited higher anticancer activity than reference drugs in some studies, indicating the compound's utility as a scaffold for developing potent anticancer agents (H. Hafez et al., 2016).

Structural Significance

  • The compound and its derivatives have also been studied for their crystal structure and tautomerism, which is essential for understanding their interaction mechanisms in biological systems. For example, the behavior of "this compound" in crystal packing and its tautomeric forms have been analyzed, providing insights into its structural characteristics and potential applications in material science and pharmaceutical development (Valeska Gerhardt & M. Bolte, 2016).

Synthesis of Derivatives for Biological Activity

  • The ability to synthesize a wide range of derivatives from "this compound" allows for extensive exploration of its biological activities. These derivatives have been synthesized using various reactions and tested for their biological activities, including antimicrobial and anticancer effects. Such studies are crucial for discovering new drugs and understanding the biological mechanisms of action of these compounds (Jianchao Liu et al., 2007; A. El-Agrody et al., 2001).

properties

IUPAC Name

2-amino-4-(4-chlorophenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c11-7-3-1-6(2-4-7)8-5-9(15)14-10(12)13-8/h1-5H,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGLZZHXSGMSBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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